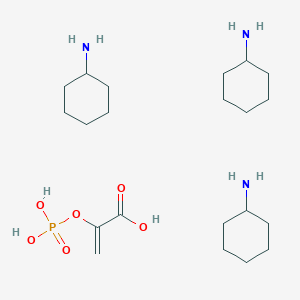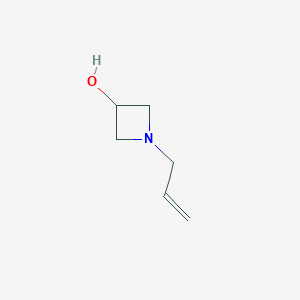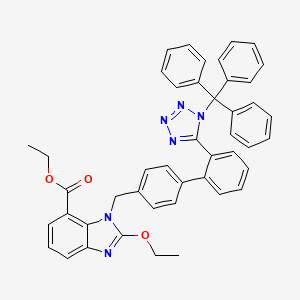
N-Trityl Candesartan Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Trityl Candesartan Ethyl Ester” is a chemical compound with the molecular formula C45H38N6O3 and a molecular weight of 710.82 . It is an analog of Candesartan, which is an angiotensin II antagonist .
Synthesis Analysis
The synthesis of “N-Trityl Candesartan Ethyl Ester” involves a three-step reaction of forming tetrazole, hydrolysis, and adding a protecting group to directly obtain trityl candesartan without separating an intermediate product via crystallization . The aqueous layer was adjusted to pH 2-3 with 1 M HCl to give a white solid .
Molecular Structure Analysis
The molecular structure of “N-Trityl Candesartan Ethyl Ester” is represented by the formula C45H38N6O3 . The structure includes a benzimidazole ring, a biphenyl group, a tetrazole ring, and an ethyl ester group .
Chemical Reactions Analysis
Trityl moieties have been used in various chemical reactions, including as protective groups, catalysts for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagents, polymer and peptide synthesis, chiral catalysts, activity-based probes, and photochemical reactions .
Physical And Chemical Properties Analysis
“N-Trityl Candesartan Ethyl Ester” is a white solid . Its density is 1.223g/cm³ . The melting point is 160-162°C . The solubility of ethyl candesartan increases with the rising temperature in all solvents .
Aplicaciones Científicas De Investigación
UV-VIS Spectrophotometry in Trityl Candesartan Analysis
Trityl Candesartan, a benzimidazole derivative used in the preparation of Candesartan Cilexitil, has been analyzed using UV-VIS Spectrophotometry. This method provides a simple and accurate determination of tin (Sn) content in Trityl Candesartan, addressing concerns about the use of potentially harmful tin compounds in its preparation. The Sn content was found to be within safe limits (Yildiz, Jan, Pendyala, & Yildiz, 2017).
Nanocrystal Formulation of Candesartan Cilexetil
A study explored the formulation of Candesartan Cilexetil (CC) nanocrystals via solid dispersion technique to improve its efficacy. This approach demonstrated the successful creation of nanocrystals, leading to improved dissolution and efficacy of CC compared to its traditional forms (Amer, Allam, & Abdallah, 2019).
Candesartan Cilexetil Impurities and Degradants Analysis
An Ultra High-Pressure Liquid Chromatography (UPLC) method has been developed to determine impurities and degradants in Candesartan Cilexetil drug products. This method offers a precise, accurate, and specific way to monitor the quality and safety of Candesartan Cilexetil formulations (Kumar, Babu, Gosada, & Sharma, 2012).
Radioisotope Labeling for Cardiovascular Disorder Tracing
Radioiodinated Candesartan has been developed as a potential tracer for cardiovascular disorder detection. This study highlights the promising role of radioiodinated compounds in medical imaging and diagnostics, contributing to better cardiovascular disease management (Sanad, Sallam, Marzook, & Abd-elhaliem, 2016).
Enhancement of Antihypertensive Capacity
Research on the antihypertensive capacity of Candesartan and Trityl Candesartan has shown that their SOD mimetic copper(II) complexes exhibit stronger superoxide dismutase mimetic properties, enhancing their effectiveness as drugs. This discovery suggests a potential new approach to improve the efficacy of antihypertensive medications (Islas, Rojo, Lezama, Merino, Cortés, Puyol, Ferrer, & Williams, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H38N6O3/c1-3-53-43(52)39-25-16-26-40-41(39)50(44(46-40)54-4-2)31-32-27-29-33(30-28-32)37-23-14-15-24-38(37)42-47-48-49-51(42)45(34-17-8-5-9-18-34,35-19-10-6-11-20-35)36-21-12-7-13-22-36/h5-30H,3-4,31H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFWGZOZIHMCHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H38N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475650 |
Source


|
| Record name | N-Trityl Candesartan Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trityl Candesartan Ethyl Ester | |
CAS RN |
856414-35-2 |
Source


|
| Record name | N-Trityl Candesartan Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

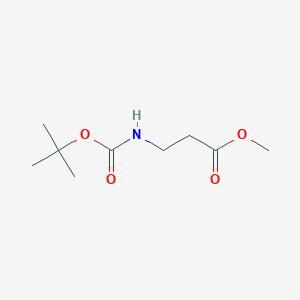


![3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone](/img/structure/B1365192.png)
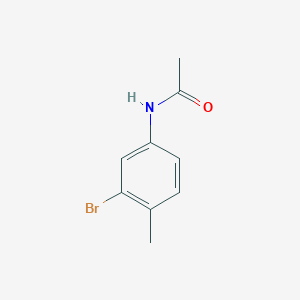
![2-Chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1365194.png)
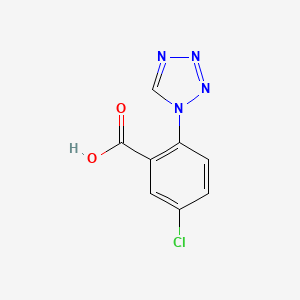
![2-Bromo-6-chlorothieno[2,3-B]pyridine](/img/structure/B1365196.png)



